2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique structure combining isoindoline, piperazine, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block the binding of a natural ligand, thereby modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-2-{4-[2-(pyridin-3-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one
- 2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one
- 2-(2-oxo-2-{4-[2-(quinolin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
The uniqueness of 2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The position of the pyridine ring and the nature of the substituents can significantly influence the compound’s binding affinity and selectivity for its molecular targets.
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C21H24N4O2/c26-20(16-25-15-18-3-1-2-4-19(18)21(25)27)24-13-11-23(12-14-24)10-7-17-5-8-22-9-6-17/h1-6,8-9H,7,10-16H2 |
InChI Key |
VTLMGTWCIRODTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)CN3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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